molecular formula C11H17N3O4 B6601827 tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate CAS No. 1934372-42-5

tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate

Cat. No.: B6601827
CAS No.: 1934372-42-5
M. Wt: 255.27 g/mol
InChI Key: DBLHOCRPOWKYJA-UHFFFAOYSA-N
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Description

Tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate: is a chemical compound with a unique structure that has attracted the attention of researchers in various fields of research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the use of reagents such as tert-butyl alcohol, amines, and carboxylic acids, along with catalysts to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing functional groups that can enhance its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions may vary depending on the specific reaction, but they generally involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions can include derivatives of the original compound with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it a useful tool for understanding biological processes.

Medicine: In the field of medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and safety profiles.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed to create innovative products with enhanced performance and functionality.

Mechanism of Action

The mechanism by which tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways involved depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

  • Tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate: This compound is structurally similar but contains a phenyl group, which may affect its reactivity and properties.

  • Tert-butyl 1,3-dioxo-hexahydroimidazo[1,5-a]pyrazine-7-carboxylate: This compound has a similar core structure but lacks the octahydroimidazolidino moiety, leading to different chemical behavior.

Uniqueness: Tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate stands out due to its complex molecular architecture and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl 1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-4-5-14-7(6-13)8(15)12-9(14)16/h7H,4-6H2,1-3H3,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLHOCRPOWKYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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